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Compound of Interest

Compound Name: Egfr-IN-32

Cat. No.: B12413694

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, oral, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically
designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R
point mutation) and the T790M resistance mutation, which is a common mechanism of
acquired resistance to first- and second-generation EGFR TKIs.[2][3] Furthermore, Osimertinib
shows a significantly lower affinity for wild-type EGFR, which contributes to a more favorable
toxicity profile compared to earlier-generation inhibitors.[1][4] This guide provides a detailed
overview of the chemical synthesis, structure, mechanism of action, and key experimental data
for Osimertinib, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-
dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-
yllamino}phenyl)prop-2-enamide.[5] The molecule possesses a reactive acrylamide group that
forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR.[6]

Table 1: Chemical and Physical Properties of Osimertinib
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Property Value Reference
Molecular Formula C2s8H33N702 [51[7]

Molar Mass 499.619 g-mol—1 [5]

CAS Number 1421373-65-0 [7]

N-[2-[2-(dimethylamino)ethyl-

methylamino]-4-methoxy-5-[[4-
IUPAC Name (1-methylindol-3-yl)pyrimidin-2-  [7]

ylJamino]phenyl]prop-2-

enamide

Synonyms AZD9291, Mereletinib [7]

Synthesis of Osimertinib

Several synthetic routes for Osimertinib have been reported. A common approach involves the
coupling of a substituted pyrimidine core with a functionalized aniline moiety. The key steps
generally include the synthesis of the N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-
(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine intermediate followed by the
acylation with acryloyl chloride to introduce the reactive acrylamide warhead. More recent
synthetic methodologies have focused on improving efficiency, reducing costs, and enhancing
environmental friendliness by minimizing purification steps and shortening reaction times.[8]

Mechanism of Action and Signaling Pathways

Osimertinib functions as an irreversible inhibitor of mutant EGFR. It covalently binds to the
cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][9] This
irreversible binding blocks the autophosphorylation of the receptor and subsequently inhibits
the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and
metastasis.[6] The primary signaling cascades affected by Osimertinib are the
PISK/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[3][9]

EGFR Signaling Pathway Inhibition by Osimertinib
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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocols
In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Osimertinib is through
a kinase inhibition assay.

Experimental Workflow:
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Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.
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Methodology:

e Recombinant mutant EGFR kinase is incubated with varying concentrations of Osimertinib in
a buffer solution.

e The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.
e The reaction is allowed to proceed for a defined period at a controlled temperature.

e The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is
often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as
an indicator of kinase activity.

e The concentration of the inhibitor that results in 50% inhibition of enzyme activity (ICso) is
calculated from the dose-response curve.[10]

Cell Proliferation Assay

To assess the anti-proliferative activity of Osimertinib on cancer cell lines, a cell-based assay is
employed.

Methodology:

o Cancer cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M) are
seeded in 96- or 384-well plates.[10]

» After allowing the cells to adhere, they are treated with a serial dilution of Osimertinib.
e The cells are incubated for a period of 72 hours.

o Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels
as an indicator of metabolically active cells.

e The ICso value, representing the concentration of Osimertinib that inhibits cell growth by
50%, is determined.

Quantitative Biological Data

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.selleckchem.com/products/azd9291.html
https://www.selleckchem.com/products/azd9291.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Osimertinib demonstrates high potency against EGFR sensitizing and resistance mutations

while sparing wild-type EGFR.

Table 2: In Vitro Inhibitory Activity of Osimertinib

Target ICs0 (NM) Cell Line Reference
EGFR (Exon 19
] 12.92 LoVo [10]

deletion)
EGFR

11.44 LoVo [10]
(L858R/T790M)
EGFR (Wild-Type) 493.8 LoVo [10]
EGFR

<15 H1975, PC-9VanR [1]
(L858R/T790M)
EGFR (Wild-Type) 480 - 1865 [1]

Table 3: Pharmacokinetic Parameters of Osimertinib in Rats (Oral Administration of 4.5 mg/kg)

Parameter Value Unit Reference

Trmax 457 +1.81 h [11]

Cmax 134.3+37.1 ng/mL [11]

AUCo-t 2108.9 + 527.3 hng/mL [11]

AUCo-oo 2315.6 + 603.8 hng/mL [11]

ta/2 8.23+2.65 h [11]
Conclusion

Osimertinib is a highly effective and selective third-generation EGFR inhibitor that has become

a standard of care for patients with EGFR-mutated non-small cell lung cancer, particularly

those with the T790M resistance mutation. Its mechanism of action, involving the irreversible

inhibition of key downstream signaling pathways, and its favorable pharmacokinetic profile
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contribute to its clinical efficacy. The detailed synthetic and experimental methodologies
outlined in this guide provide a comprehensive resource for researchers in the field of oncology
drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place
in therapy - PMC [pmc.ncbi.nim.nih.gov]

o 2. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and
EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

. Osimertinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

. researchgate.net [researchgate.net]

. Osimertinib - Wikipedia [en.wikipedia.org]

. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

. Osimertinib | C28H33N702 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

°
(o] [00] ~ » (621 iy w

. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
e 10. selleckchem.com [selleckchem.com]

e 11. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its
Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [In-Depth Technical Guide: Osimertinib, a Third-
Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124136944#egfr-in-32-synthesis-and-chemical-
structure]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12413694?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6651501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6651501/
https://www.macariushealth.com/molecule/osimertinib/
https://www.researchgate.net/figure/Chemical-structure-of-osimertinib_fig1_307892884
https://en.wikipedia.org/wiki/Osimertinib
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-osimertinib-mesylate
https://pubchem.ncbi.nlm.nih.gov/compound/Osimertinib
https://www.researchgate.net/publication/354539367_Improvements_in_the_Synthesis_of_the_Third-Generation_EGFR_Inhibitor_Osimertinib
https://synapse.patsnap.com/article/what-is-the-mechanism-of-osimertinib-mesylate
https://www.selleckchem.com/products/azd9291.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278556/
https://www.benchchem.com/product/b12413694#egfr-in-32-synthesis-and-chemical-structure
https://www.benchchem.com/product/b12413694#egfr-in-32-synthesis-and-chemical-structure
https://www.benchchem.com/product/b12413694#egfr-in-32-synthesis-and-chemical-structure
https://www.benchchem.com/product/b12413694#egfr-in-32-synthesis-and-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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